2-methyl(1,2-13C2)pentanedioic acid

Description

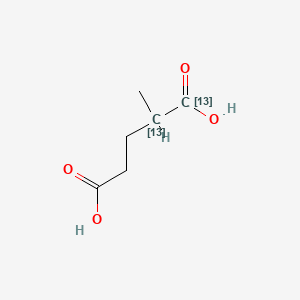

2-Methyl(1,2-13C2)pentanedioic acid is a branched dicarboxylic acid with a methyl group at the 2-position and stable carbon-13 isotopes incorporated at the 1- and 2-positions of the pentanedioic acid backbone. Pentanedioic acid (glutaric acid) derivatives are typically used in metabolic studies, polymer synthesis, or as analytical standards. The isotopic labeling (13C) suggests applications in tracing biochemical pathways or enhancing detection sensitivity in mass spectrometry .

Properties

Molecular Formula |

C6H10O4 |

|---|---|

Molecular Weight |

148.13 g/mol |

IUPAC Name |

2-methyl(1,2-13C2)pentanedioic acid |

InChI |

InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/i4+1,6+1 |

InChI Key |

AQYCMVICBNBXNA-UHJUODCXSA-N |

Isomeric SMILES |

C[13CH](CCC(=O)O)[13C](=O)O |

Canonical SMILES |

CC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methyl(1,2-13C2)pentanedioic acid can be synthesized through several methods. One common approach involves the oxidation of 2-methylglutaraldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure complete oxidation to the dicarboxylic acid.

Industrial Production Methods

In an industrial setting, this compound can be produced via the catalytic hydrogenation of 2-methylglutaronitrile, followed by hydrolysis of the resulting 2-methylglutaronitrile to yield the desired dicarboxylic acid. This method is advantageous due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-methyl(1,2-13C2)pentanedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce carbon dioxide and water.

Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.

Substitution: The compound can participate in substitution reactions, where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Thionyl chloride for conversion to acyl chlorides, followed by nucleophilic substitution.

Major Products

Oxidation: Carbon dioxide and water.

Reduction: 2-methylpentanediol.

Substitution: Various acyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl(1,2-13C2)pentanedioic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl(1,2-13C2)pentanedioic acid involves its participation in metabolic pathways, particularly the citric acid cycle. As a metabolite of succinic acid, it plays a role in energy production and cellular respiration. The compound interacts with various enzymes and molecular targets within the cell, influencing metabolic processes and energy balance.

Comparison with Similar Compounds

Isotopically Labeled Carboxylic Acids

The evidence highlights 13C-labeled perfluorinated carboxylic acids such as perfluoro-n-[1,2-13C2]hexanoic acid (13C2-PFHxA) and perfluoro-n-[1,2-13C2]decanoic acid (13C2-PFDA), which are used as environmental analysis standards . Key differences include:

- Structure: The target compound is a branched, non-fluorinated dicarboxylic acid, whereas 13C2-PFHxA/PFDA are linear, perfluorinated monocarboxylic acids.

- Applications : Perfluorinated 13C compounds are employed to quantify pollutants, while 2-methyl(1,2-13C2)pentanedioic acid may serve in metabolic flux studies or NMR spectroscopy due to its isotopic labeling.

Table 1: Isotopically Labeled Carboxylic Acids

Methyl-Branched Carboxylic Acids

Natural and synthetic methyl-branched acids, such as 2-methyl benzoic acid and 2-methyl butanoic acid, are documented in plant extracts and synthetic pathways :

- 2-Methyl benzoic acid: Aromatic monocarboxylic acid with a methyl group; used in flavor/fragrance industries.

- 2-Methyl butanoic acid: Short-chain branched acid contributing to fruity aromas in T. tetraptera .

Key distinctions :

- Chain length and functionality : The target compound’s dicarboxylic structure and longer chain may confer higher polarity and different reactivity compared to these shorter or aromatic analogs.

Table 2: Methyl-Branched Carboxylic Acids

| Compound | Structure | Source/Application | Evidence |

|---|---|---|---|

| 2-Methyl benzoic acid | Aromatic monocarboxylic | Synthetic/biological studies | |

| 2-Methyl butanoic acid | Aliphatic branched acid | Plant extracts (aroma) |

Pentanedioic Acid Derivatives

Unlabeled pentanedioic acid (glutaric acid) is a well-known metabolite in fatty acid oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.